![molecular formula C16H13Cl2N B14578482 1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride CAS No. 61469-86-1](/img/structure/B14578482.png)
1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride is a quaternary ammonium compound derived from quinoline It features a quinoline ring substituted with a 4-chlorobenzyl group, forming a positively charged quinolinium ion paired with a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride can be synthesized through several methods. One common approach involves the quaternization of quinoline with 4-chlorobenzyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to its neutral quinoline form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of different substituted quinolinium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products: The major products of these reactions include various quinolinium derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for its potential anticancer and antimalarial activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride involves its interaction with biological targets such as enzymes and receptors. The positively charged quinolinium ion can interact with negatively charged sites on proteins, affecting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but lacking the 4-chlorobenzyl group.
Quinolinium chloride: A simpler quaternary ammonium compound without the 4-chlorobenzyl substitution.
Chloroquine: An antimalarial drug with a quinoline core structure but different substituents.
Uniqueness: 1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61469-86-1 |
|---|---|
Molecular Formula |
C16H13Cl2N |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13ClN.ClH/c17-15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
MTSOTQDQHBKDBA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


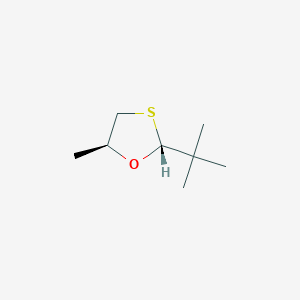
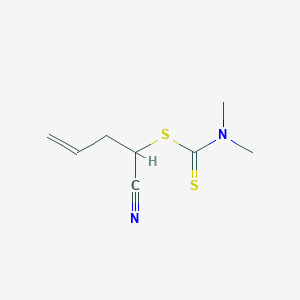
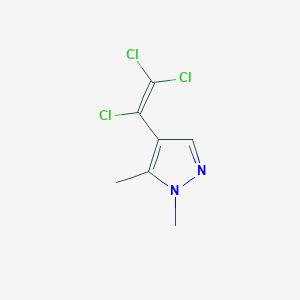
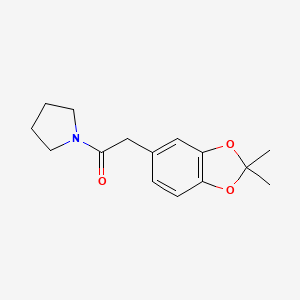
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B14578415.png)
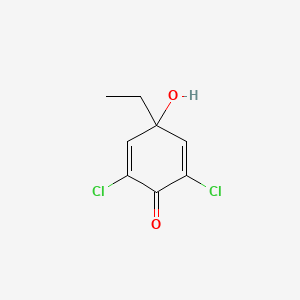
![6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone](/img/structure/B14578436.png)
![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)
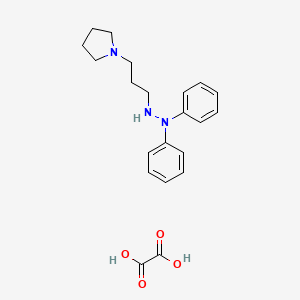
![4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine](/img/structure/B14578459.png)
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
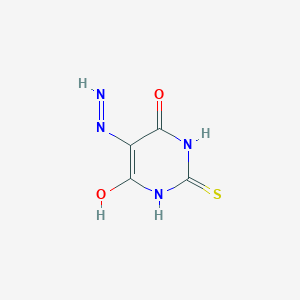
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
